

Application Notes and Protocols for JNJ-46356479 In Vivo Studies

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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229

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Introduction

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2][3]} As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The development of **JNJ-46356479** was focused on improving the drug-like properties, including solubility, of previous compounds in its class.^[4] This document provides detailed information on the solubility of **JNJ-46356479** and protocols for its use in in vivo research settings.

Physicochemical Properties and Solubility

JNJ-46356479 is described as a solid powder.^[1] While specific quantitative solubility data in common laboratory solvents remains limited in publicly available literature, it is known to be soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, specific vehicle formulations have been successfully used.

Table 1: Solubility and Vehicle Information for **JNJ-46356479**

Solvent/Vehicle	Solubility/Concentration	Application/Route of Administration	Reference
Dimethyl Sulfoxide (DMSO)	Soluble (exact concentration not specified)	Stock solution preparation	
10% Hydroxypropyl- β -cyclodextrin (HP β CD) in saline	Not specified	Subcutaneous (s.c.) injection	
10% Ethanol and 10% Tween 20 in saline	Not specified	Intravenous (i.v.) injection	

Experimental Protocols

Preparation of JNJ-46356479 for In Vivo Administration

1. Preparation of a Stock Solution in DMSO

For ease of handling and serial dilutions, it is recommended to first prepare a high-concentration stock solution of **JNJ-46356479** in DMSO.

Materials:

- **JNJ-46356479** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Protocol:

- Weigh the desired amount of **JNJ-46356479** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Store the stock solution at -20°C for long-term storage.

2. Formulation for Subcutaneous (s.c.) Administration

A vehicle of 10% hydroxypropyl- β -cyclodextrin (HP β CD) in saline has been reported for subcutaneous delivery.

Materials:

- **JNJ-46356479** DMSO stock solution
- Hydroxypropyl- β -cyclodextrin (HP β CD)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

Protocol:

- Prepare a 10% (w/v) solution of HP β CD in sterile saline. For example, dissolve 1 g of HP β CD in a final volume of 10 mL of saline.
- Warm the 10% HP β CD solution to approximately 40-50°C to aid in the dissolution of **JNJ-46356479**.
- From the DMSO stock solution, add the required volume of **JNJ-46356479** to the warm 10% HP β CD solution to achieve the final desired dosing concentration. Note: The volume of DMSO should be kept to a minimum (ideally $\leq 5\%$ of the total volume) to avoid toxicity.
- Vortex the solution thoroughly until the **JNJ-46356479** is fully dissolved and the solution is clear.
- Allow the solution to cool to room temperature before administration.

- Administer the formulation to the animal via subcutaneous injection.

3. Formulation for Intravenous (i.v.) Administration

For intravenous administration of a radiolabeled form of **JNJ-46356479**, a vehicle containing ethanol and Tween 20 in saline has been utilized.

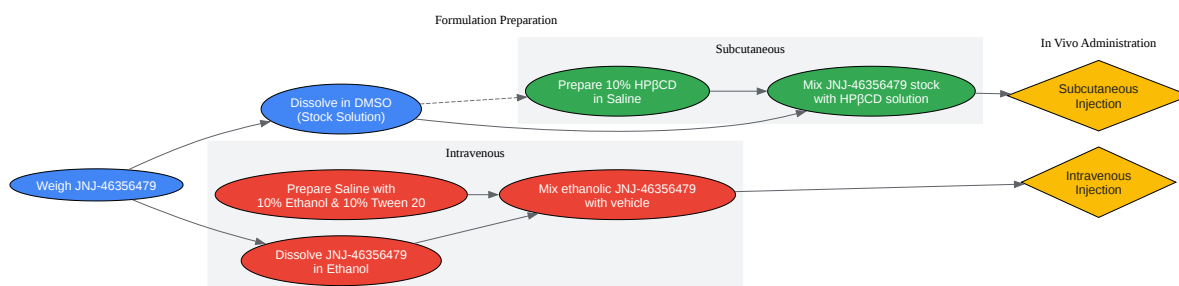
Materials:

- **JNJ-46356479**
- 100% Ethanol
- Tween 20
- Sterile saline (0.9% NaCl)
- Sterile conical tubes

Protocol:

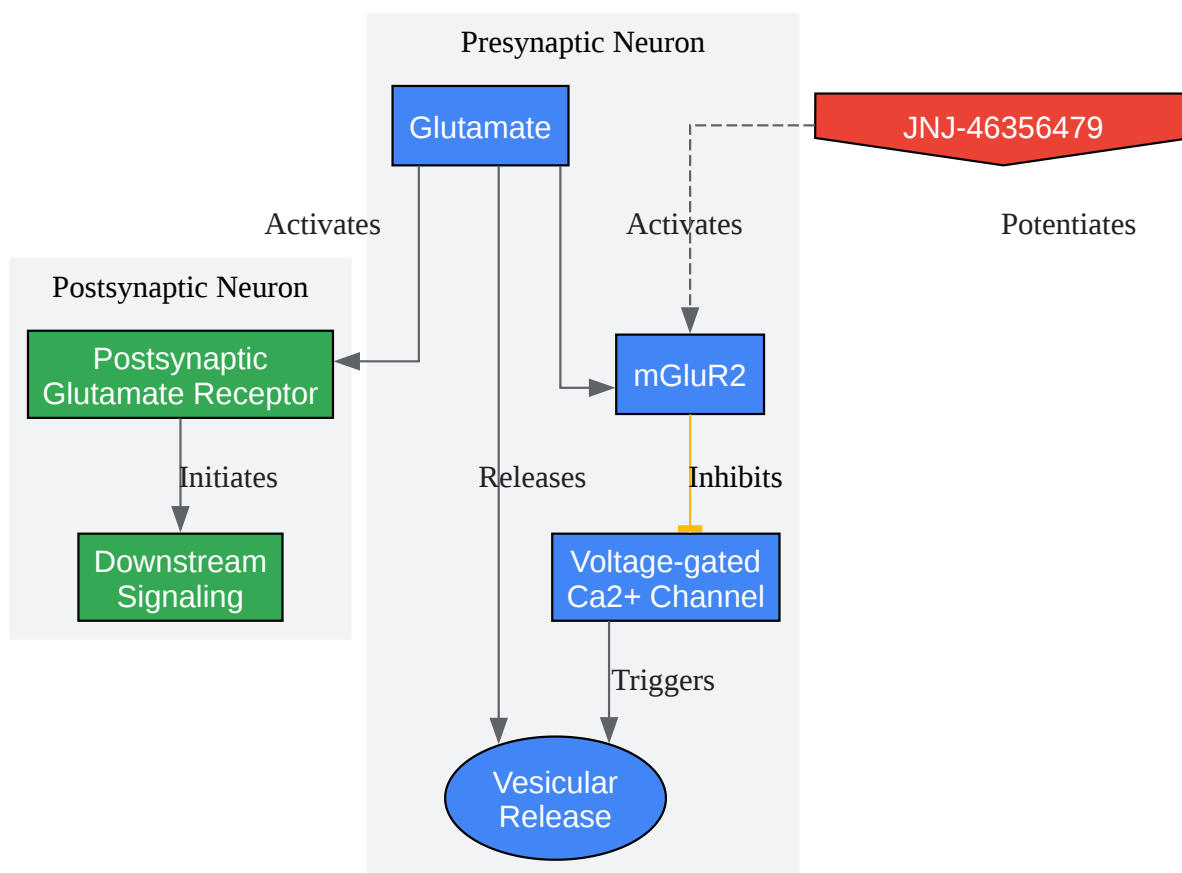
- Dissolve the **JNJ-46356479** in 100% ethanol to create an initial concentrated solution.
- In a separate sterile tube, prepare the final vehicle by mixing 10% ethanol and 10% Tween 20 in sterile saline. For example, for a 10 mL final volume, use 1 mL of 100% ethanol, 1 mL of Tween 20, and 8 mL of sterile saline.
- Add the ethanolic solution of **JNJ-46356479** to the final vehicle to achieve the desired dosing concentration.
- Mix the solution gently but thoroughly.
- Administer the formulation to the animal via intravenous injection.

Diagrams



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Caption: Experimental workflow for the preparation and in vivo administration of **JNJ-46356479**.



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Caption: Hypothetical signaling pathway of **JNJ-46356479** as an mGluR2 PAM.

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